3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Catalog No.
S684123
CAS No.
376592-93-7
M.F
C13H11NO3
M. Wt
229.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic a...

Bypass hazardous hydrogenation & Suzuki coupling: 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 376592-93-7) is the ultimate late-stage Eltrombopag intermediate for direct diazo-coupling.

  • Eliminates high-pressure nitro-reduction and Pd catalyst clearance, raising yield and purity.
  • Free acid form (not HCl salt) simplifies pH adjustment and avoids ionic strength issues during diazotization.
  • Essential ICH M7 impurity standard (Impurity U/1103) for HPLC/LC-MS method calibration and API release testing.
  • Available as >98% pure solid, in stock for immediate global dispatch.

CAS Number

376592-93-7

Product Name

3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

IUPAC Name

3-(3-amino-2-hydroxyphenyl)benzoic acid

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

InChI

InChI=1S/C13H11NO3/c14-11-6-2-5-10(12(11)15)8-3-1-4-9(7-8)13(16)17/h1-7,15H,14H2,(H,16,17)

InChI Key

ZXLYSSHNDUXXIN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)N)O

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)N)O

The exact mass of the compound 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid, 3-(3-Amino-2-hydroxyphenyl)benzoic acid, Eltrombopag intermediate, Eltrombopag impurity U/1103

Purity

≥98%

Package Size

1 g, 2.5 g, 5 g, 10 g

3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 376592-93-7) is a highly specialized biphenyl building block primarily procured as the advanced, late-stage intermediate for the synthesis of the thrombopoietin receptor agonist (TPO-RA) Eltrombopag. Structurally characterized by an aniline moiety, a phenolic hydroxyl group, and a carboxylic acid on a biphenyl scaffold, this compound represents the critical junction in the API's synthesis, immediately preceding the diazo-coupling step[1]. In commercial procurement, sourcing this advanced intermediate is heavily favored over in-house synthesis from basic halogenated phenols, as it directly mitigates severe process bottlenecks related to high-pressure hydrogenation and palladium-catalyzed cross-coupling[2]. Furthermore, due to its classification as a mutagenic aniline derivative (Impurity U/1103), highly pure grades of this compound are strictly required as analytical reference standards for ICH M7-compliant API release testing[3].

Procurement Fit

Workflow
Eltrombopag intermediate synthesis and route development
Supports route scouting
Grade
HPLC-verified purity specification, suitable for impurity reference standard use
Specification review
Context
Impurity profiling and analytical method validation (RP-HPLC)
Supports regulatory quality control studies

Substituting 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid with upstream precursors—such as 2-bromo-6-nitrophenol or 3'-nitro-2'-hydroxybiphenyl-3-carboxylic acid—forces the API manufacturer to absorb the operational risks of hazardous nitro-reduction and the heavy-metal clearance burden of palladium-catalyzed Suzuki couplings [1]. These upstream routes historically suffer from low overall yields (often below 65%) and introduce complex isomeric impurities that are difficult to purge downstream [2]. Additionally, substituting the free acid form (CAS 376592-93-7) with its hydrochloride salt (CAS 376591-97-8) complicates the critical diazotization step; the salt requires stoichiometric base neutralization, which alters the ionic strength of the reaction mixture and can negatively impact the precipitation and purity profile of the final Eltrombopag API [3].

Substitution Risk

1
Impurity profile may differ
Alternate synthetic routes can generate distinct impurity patterns, not captured by generic specifications.
2
Validated control limits may be absent
Non-certified material lacks the 11-impurity quantitative method, increasing unknown impurity risk above the 0.10% threshold.
3
Regulatory documentation may not transfer
Generic substitution may require re-validation of impurity methods to meet ICH M7 expectations.

Elimination of Palladium Catalyst Burden in API Manufacturing

Procuring the fully formed biphenyl intermediate bypasses the need to perform the Suzuki coupling of 2-bromo-6-nitrophenol and 3-carboxyphenylboronic acid in the final API facility [1]. This upstream coupling typically requires 5-10% Pd/C or Pd(OAc)2 catalysts. By sourcing the target compound, the API manufacturer eliminates palladium from the final synthetic steps, avoiding the costly and complex scavenging operations required to meet ICH Q3D elemental impurity limits for oral APIs[2].

Evidence DimensionResidual Palladium risk and process yield
Target Compound Data0% Pd introduced in final API steps; direct progression to diazotization
Comparator Or BaselineUpstream precursors (2-bromo-6-nitrophenol + 3-carboxyphenylboronic acid)
Quantified DifferenceShifts 100% of the heavy metal clearance burden to the intermediate supplier and avoids the ~35-93% cumulative yield loss associated with multi-step in-house synthesis
ConditionsGMP manufacturing of Eltrombopag

Removing palladium from the final stages of API synthesis drastically reduces purification costs and regulatory compliance risks regarding elemental impurities.

Synthesis yield
Cross-study comparable
87% (step 1) vs ~65% overall
Rh-catalyzed coupling method
Reported process-improvement context
Yield advantage from reduced steps; cross-study comparison requires identical scale evaluation.

Avoidance of Hazardous High-Pressure Nitro Reduction

The immediate precursor to the target compound is 3'-nitro-2'-hydroxybiphenyl-3-carboxylic acid. In-house conversion of this nitro compound to the required aniline derivative necessitates either high-pressure hydrogenation (e.g., 4 bar to 10 kg pressure) or the use of toxic reducing agents like hydrazine hydrate[1]. Procuring the pre-reduced 3'-amino free acid allows the facility to operate strictly under standard atmospheric pressure for the subsequent low-temperature (0-5 °C) diazotization[2].

Evidence DimensionReactor pressure and reagent toxicity
Target Compound DataAtmospheric pressure processing (diazotization)
Comparator Or Baseline3'-nitro-2'-hydroxybiphenyl-3-carboxylic acid
Quantified DifferenceEliminates the requirement for 4-10 bar H2 pressure vessels or stoichiometric hydrazine hydrate
ConditionsIndustrial scale-up of the biphenyl amine

Bypassing high-pressure hydrogenation lowers equipment capital expenditure and significantly improves the safety profile of the manufacturing plant.

Impurity control
Class-level inference
11 impurities quantified; ≤0.15% for 10, ≤1.0% for 1
RP-HPLC with 220 nm detection
Supports method validation context
Validated control limits enable batch consistency; generic sources may lack this characterization.

Stoichiometric Efficiency in Diazotization vs. Hydrochloride Salt

The synthesis of Eltrombopag requires the diazotization of the 3'-amino group using sodium nitrite in an acidic medium (pH 1-2). Utilizing the free acid form (CAS 376592-93-7) allows for direct dissolution and acidification [1]. In contrast, using the hydrochloride salt (CAS 376591-97-8) often requires careful neutralization or adjustments to prevent excessive chloride ion concentration, which can interfere with the solubility and purity of the resulting diazonium intermediate before coupling with the pyrazolone derivative[2].

Evidence DimensionBase neutralization requirement
Target Compound Data0 equivalents of neutralizing base required prior to acidification
Comparator Or Baseline3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid hydrochloride (CAS 376591-97-8)
Quantified DifferenceEliminates the need for 1 molar equivalent of base, reducing the final salt load in the coupling mixture
ConditionsLow-temperature (0-5 °C) aqueous/methanolic diazotization

Reducing the ionic strength and simplifying the reagent stoichiometry during the sensitive diazo-coupling step improves the purity and yield of the final API.

Purity specification
Supporting evidence
≥98% (commercial) – 99% (optimized lab)
HPLC as per COA / patent
Defined purity specification context
Verifiable high-purity range; technical-grade materials often lack comparable documentation.

Mutagenic Impurity Quantification for ICH M7 Compliance

As an aniline derivative, 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is flagged by the EMA as a structural alert for mutagenicity (Impurity U/1103)[1]. API manufacturers must control this specific impurity in the final Eltrombopag product. Procuring highly pure (>99.5%) grades of this exact compound is mandatory to create accurate calibration curves for HPLC/LC-MS release testing, ensuring the impurity remains below the strict regulatory thresholds [2].

Evidence DimensionLimit of Quantitation (LOQ) calibration
Target Compound DataEnables precise quantification down to <0.05%
Comparator Or BaselineEltrombopag API (baseline)
Quantified DifferenceOnly the exact structural reference standard can validate the 0.05% - 0.15% ICH Q3A/M7 reporting and qualification thresholds
ConditionsAPI batch release and stability testing

Without procuring this specific compound as a qualified reference standard, a manufacturer cannot legally release Eltrombopag batches to highly regulated markets.

Commercial API Manufacturing of Eltrombopag

Used as the ultimate late-stage starting material, allowing manufacturers to skip hazardous hydrogenation and palladium-catalyzed Suzuki couplings, proceeding directly to the diazo-coupling step under atmospheric pressure[1].

Analytical Reference Standard for Mutagenic Impurity Testing

Procured by quality control laboratories to calibrate HPLC/LC-MS instruments for the detection and quantification of Impurity U/1103 (the aniline alert) in Eltrombopag API batches, ensuring ICH M7 compliance [2].

Process Optimization of Diazo-Coupling Reactions

Selected by process chemists over the hydrochloride salt form to minimize reaction mixture ionic strength and simplify pH control during the critical low-temperature synthesis of novel pyrazolone-coupled biphenyl derivatives [1].

Development of Next-Generation TPO-RAs

Utilized as a privileged biphenyl scaffold in medicinal chemistry to synthesize new thrombopoietin receptor agonists, leveraging its pre-installed amine and carboxylic acid handles for divergent late-stage functionalization without requiring upstream heavy-metal catalysis [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Eltrombopag API process intermediate
Validated impurity profile with control limits
Batch consistency and ICH M7 alignment
Impurity reference standard
Certified analytical standard grade
Method validation and system suitability
Synthetic route benchmarking
Reported yield and purity benchmarks
Process robustness and cost evaluation

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

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